Molecular Weight Reduction of 90.1 g/mol vs. N-Benzyl Analog Improves Drug-Likeness Metrics
The target compound (MW 348.4 g/mol) is significantly smaller than its N‑benzyl analog N‑benzyl‑1‑[6‑(furan‑2‑yl)pyridazin‑3‑yl]‑N‑phenylpiperidine‑4‑carboxamide (CAS 1203126‑34‑4, MW 438.5 g/mol) , corresponding to a reduction of 90.1 g/mol (20.5 %). This difference places the target compound well within Lipinski's rule‑of‑five MW threshold (<500 g/mol) while the N‑benzyl analog approaches the upper limit more closely, which can influence passive membrane permeability and oral bioavailability potential.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 348.4 g/mol |
| Comparator Or Baseline | N-Benzyl-1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide: 438.5 g/mol |
| Quantified Difference | ΔMW = 90.1 g/mol (20.5 % reduction) |
| Conditions | Calculated from molecular formula; values sourced from Chemsrc database entries |
Why This Matters
Lower MW is generally associated with improved passive diffusion and compliance with oral drug-likeness filters, making the target compound a more attractive starting point for lead optimization programmes.
